tert-Butyl 4-(5-bromo-3-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate
Overview
Description
This compound, also known as tert-butyl 4-(5-bromo-2-pyrimidinyl)-1-piperazinecarboxylate, is an organic molecule with the InChI code 1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 . It is typically stored in a dark, dry place at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including its atomic composition and the bonds between atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 400.27 . It is a solid at room temperature . The melting point is between 90 - 92°C .Scientific Research Applications
Chemical Synthesis and Catalytic Activity
- Polymethacrylates Incorporation : A study on polymethacrylates containing a 4-amino-pyridyl derivative attached covalently demonstrated their effectiveness as catalysts in acylation chemistry. The synthesis involved the (co-)polymerization of a related compound, yielding catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These compounds exhibited significant catalytic activity, attributed to neighboring group effects, which suggests potential applications in facilitating various chemical reactions (Mennenga et al., 2015).
Synthesis of Key Intermediates
- Intermediate for Vandetanib : The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, demonstrates the importance of such compounds in the synthesis of complex pharmaceuticals. The process involved acylation, sulfonation, and substitution steps, showcasing the compound's role in drug development processes (Wang et al., 2015).
Structural and Biological Evaluation
- X-ray Diffraction and Biological Activity : A compound closely related to the query, synthesized by a condensation reaction, underwent structural characterization and biological evaluation. The study revealed its crystalline structure and assessed its in vitro antibacterial and anthelmintic activities. The findings underline the potential pharmaceutical applications of such compounds (Sanjeevarayappa et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 4-(5-bromo-3-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O4/c1-16(2,3)24-15(22)20-7-5-19(6-8-20)13-12(14(21)23-4)9-11(17)10-18-13/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCDALHJYLXODI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651405 | |
Record name | tert-Butyl 4-[5-bromo-3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(5-bromo-3-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate | |
CAS RN |
1000018-22-3 | |
Record name | tert-Butyl 4-[5-bromo-3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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